molecular formula C11H20F2N2O2 B2579628 Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate CAS No. 1697719-07-5

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate

Cat. No.: B2579628
CAS No.: 1697719-07-5
M. Wt: 250.29
InChI Key: KNVOYLVFPDXDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a difluoromethyl substituent at the 4-amino position. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules. The difluoromethyl group enhances metabolic stability and modulates lipophilicity, making it valuable in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-11(14,5-7-15)8(12)13/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOYLVFPDXDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697719-07-5
Record name tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl iodide.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, which is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : One of the primary applications of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate is in the synthesis of compounds that modulate G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders. For instance, this compound has been studied as a potential allosteric modulator for GPCRs, which could lead to innovative treatments for conditions such as anxiety, depression, and schizophrenia .

Alzheimer's Disease : Research indicates that derivatives of this compound may act as inhibitors of β-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease. In vitro studies have shown that certain analogs can effectively inhibit β-secretase activity, suggesting their potential as therapeutic agents for Alzheimer's .

Synthetic Applications

Key Intermediate in Drug Synthesis : this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows it to be incorporated into more complex structures that exhibit biological activity. For example, it has been used in the synthesis of piperidine derivatives that possess anti-inflammatory and analgesic properties .

Case Studies and Research Findings

StudyFocusFindings
GPCR Modulation Investigated the role of this compound as an allosteric modulatorDemonstrated enhanced efficacy and reduced side effects compared to traditional agonists .
Alzheimer’s Research Examined the inhibition of β-secretase by derivativesFound effective inhibition leading to decreased amyloid plaque formation in vitro .
Synthesis of Bioactive Compounds Utilized as an intermediate for synthesizing piperidine-based drugsResulted in compounds with notable analgesic effects .

Chemical Properties and Structure

The chemical structure of this compound includes a piperidine ring with a difluoromethyl group and a tert-butyl ester moiety, contributing to its lipophilicity and potential bioactivity. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds particularly attractive for drug development.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a common scaffold—tert-butyl 4-aminopiperidine-1-carboxylate—with variations in the substituent at the 4-position. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl C15H23N3O2 277.36 1707580-61-7
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Ethoxy-2-oxoethyl C15H25N2O4 289.37 1333222-34-6
tert-Butyl 4-amino-4-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carboxylate Tetrazol-5-yl C11H20N6O2 268.30 1874211-56-9
tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-Methoxyphenyl C17H26N2O3 306.40 1774905-33-7
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl C11H18F3N2O2 267.27 1211582-61-4
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate Methyl C11H22N2O2 214.30 343788-69-2

Key Observations :

  • Electronic Effects : The difluoromethyl group (-CF2H) offers intermediate electronegativity between trifluoromethyl (-CF3) and methyl (-CH3), balancing electron-withdrawing and lipophilic properties.
  • Bulkiness : Pyridinyl and methoxyphenyl groups increase steric hindrance compared to smaller substituents like methyl or trifluoromethyl.
Physicochemical Properties
  • Lipophilicity : The difluoromethyl group (logP ~1.5–2.0) increases lipophilicity compared to polar groups (e.g., tetrazolyl) but remains less hydrophobic than trifluoromethyl (logP ~2.5) .
  • Solubility : Pyridinyl and tetrazolyl derivatives exhibit lower aqueous solubility due to aromaticity, while ethoxy-oxoethyl analogs show improved solubility in polar solvents .
  • Stability : Trifluoromethyl and difluoromethyl groups enhance metabolic stability compared to methyl or methoxyphenyl substituents .

Biological Activity

Tert-butyl 4-amino-4-(difluoromethyl)piperidine-1-carboxylate (CAS Number: 1697719-07-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11H20F2N2O2C_{11}H_{20}F_2N_2O_2, with a molecular weight of approximately 250.29 g/mol. The compound features a piperidine ring substituted with a difluoromethyl group and a tert-butyl ester, which enhances its lipophilicity and metabolic stability, making it suitable for drug design applications .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes and enhancing its bioavailability. This characteristic is particularly beneficial in targeting intracellular proteins involved in disease pathways .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for diabetes treatment .

Cytotoxicity and Safety Profile

In safety assessments, the compound has been classified under GHS as potentially harmful if swallowed, causing skin irritation and serious eye irritation . These safety profiles are crucial for evaluating the therapeutic index in clinical settings.

Case Studies

  • DPP-IV Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited DPP-IV activity, leading to increased levels of glucagon-like peptide-1 (GLP-1) in vivo. This resulted in improved glycemic control in diabetic animal models .
  • Metabolic Stability : Another investigation focused on the metabolic stability of this compound compared to related structures. The presence of the difluoromethyl group was shown to significantly enhance stability against enzymatic degradation, making it a promising candidate for further development as an anti-diabetic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethyl group enhances lipophilicityDPP-IV inhibition, potential anti-diabetic
Tert-butyl 4-amino-4-(trifluoromethyl)phenylpiperidine-1-carboxylateTrifluoromethyl group improves metabolic stabilityAntagonist activity against various targets
Tert-butyl 4-(aminomethyl)phenylpiperidine-1-carboxylateLacks fluorinated groupsReduced bioavailability

The unique structural modifications in this compound provide distinct advantages over similar compounds, particularly concerning metabolic stability and biological activity.

Q & A

Q. Critical Parameters :

  • Temperature : Fluorination requires strict control (e.g., –78°C to 0°C) to avoid decomposition.
  • Solvent : Use polar aprotic solvents (e.g., DMF, THF) for Boc protection.
  • Catalyst : Palladium or nickel catalysts may enhance coupling efficiency in intermediate steps.

Validation : Monitor reactions via TLC or LC-MS. For purification, use silica gel chromatography or recrystallization .

Basic Question: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the Boc group (δ ~1.4 ppm for tert-butyl), piperidine protons (δ 3.0–4.0 ppm), and difluoromethyl (¹⁹F NMR: δ –110 to –130 ppm).
    • 2D Experiments (COSY, HSQC) : Assign spatial correlations between protons and carbons.
  • X-ray Crystallography :
    • Use SHELX programs for structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry, critical for confirming the amino and difluoromethyl positions .

Basic Question: What safety precautions are essential when handling this compound given the limited toxicological data?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory: NIOSH-approved masks for particulates.
    • Gloves/Eye Protection: Nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Treat as hazardous waste; consult institutional guidelines for solvent and compound disposal .

Advanced Question: How can computational modeling be integrated with experimental data to predict the reactivity of the difluoromethyl and amino groups in this compound?

Methodological Answer:

  • DFT Calculations : Model electron density and frontier orbitals to predict nucleophilic/electrophilic sites.
  • MD Simulations : Study solvation effects on reactivity (e.g., solvent interactions with the difluoromethyl group).
  • Validation : Compare computed IR/NMR spectra with experimental data. For example, B3LYP/6-31G* level DFT aligns well with observed ¹⁹F NMR shifts .

Advanced Question: What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Error Analysis : Check for impurities (via LC-MS) or solvent effects (e.g., DMSO-d6 vs. CDCl₃).
  • Dynamic Effects : Consider conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR.
  • Crystallographic Validation : Cross-reference X-ray structures with computational models to identify steric or electronic mismatches .

Advanced Question: In multi-step syntheses involving this compound, how can competing side reactions at the amino and difluoromethyl groups be systematically controlled?

Methodological Answer:

  • Protection/Deprotection Strategies :
    • Use orthogonal protecting groups (e.g., Fmoc for amines) during fluorination.
    • Quench reactive intermediates (e.g., acyl fluorides) promptly.
  • Kinetic Control : Optimize reaction times to favor desired pathways (e.g., shorter times for Boc protection to prevent over-alkylation).
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect side products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.